molecular formula C15H30O3S B2648289 3-(Dodecylsulfinyl)propanoic acid CAS No. 956200-25-2

3-(Dodecylsulfinyl)propanoic acid

Cat. No.: B2648289
CAS No.: 956200-25-2
M. Wt: 290.46
InChI Key: CTLRMORKQMVCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dodecylsulfinyl)propanoic acid is an organic compound with the molecular formula C15H30O3S and a molecular weight of 290.46 g/mol This compound is characterized by the presence of a dodecylsulfinyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(dodecylsulfinyl)propanoic acid typically involves the sulfoxidation of dodecyl sulfide followed by the introduction of a propanoic acid moiety. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to achieve the sulfoxidation step. The subsequent introduction of the propanoic acid group can be accomplished through various organic synthesis techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Dodecylsulfinyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Dodecylsulfinyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.

    Biology: Investigated for its potential role in biological systems, including its interactions with cellular membranes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(dodecylsulfinyl)propanoic acid involves its interaction with molecular targets such as enzymes and cellular membranes. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the long dodecyl chain allows for integration into lipid bilayers, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Uniqueness: 3-(Dodecylsulfinyl)propanoic acid is unique due to its sulfoxide group, which imparts distinct redox properties and reactivity compared to its thioether and sulfone analogs. This makes it a valuable compound for studying redox chemistry and developing applications that leverage its oxidative and reductive capabilities .

Properties

IUPAC Name

3-dodecylsulfinylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3S/c1-2-3-4-5-6-7-8-9-10-11-13-19(18)14-12-15(16)17/h2-14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLRMORKQMVCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.